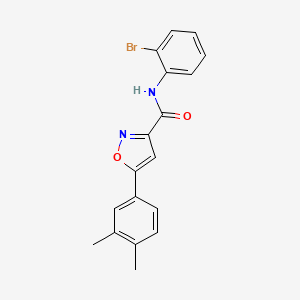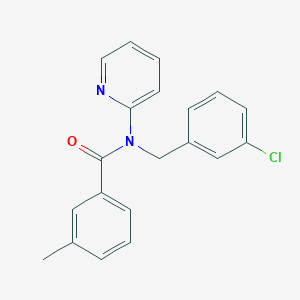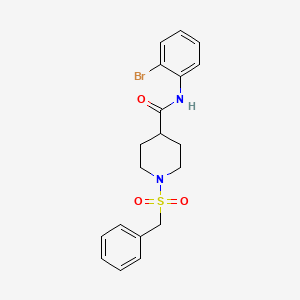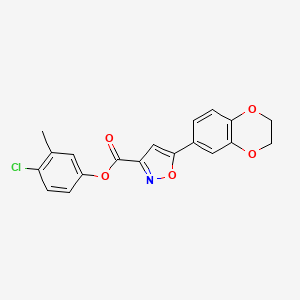
4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フルオロフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、オキサゾール誘導体のクラスに属する有機化合物です。
2. 製法
合成経路と反応条件
4-フルオロフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルの合成は、一般的に以下の手順が含まれます。
-
オキサゾール環の形成: : オキサゾール環は、α-ハロケトンやニトリルなどの適切な前駆体を含む環化反応によって合成できます。この反応は通常、塩基性条件下、例えば、ジメチルホルムアミド(DMF)などの極性溶媒中で炭酸カリウムなどの塩基を使用して行われます。
-
フルオロフェニル基の導入: : フルオロフェニル基は、求核置換反応によって導入できます。これは、フェノキシドイオンなどの適切な求核試薬との反応で、フルオロベンゼン誘導体が置換を促進する条件下で行われます。
-
メトキシフェニル基の結合: : メトキシフェニル基は、同様の求核置換反応によって結合できます。ここでは、メトキシベンゼン誘導体が求核試薬と反応します。
-
カルボン酸エステル基の形成: : カルボン酸エステル基は、エステル化反応によって導入できます。これは、アルコールが酸触媒の存在下でカルボン酸またはその誘導体と反応します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために上記の合成経路の最適化が含まれる場合があります。これには、反応条件のより良い制御のための連続フロー反応器の使用や、再結晶またはクロマトグラフィーなどの精製技術の実装が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile. This reaction is usually carried out under basic conditions, often using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as a phenoxide ion, under conditions that promote substitution.
-
Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be attached through a similar nucleophilic aromatic substitution reaction, where a methoxybenzene derivative reacts with a nucleophile.
-
Formation of the Carboxylate Group: : The carboxylate group can be introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid or its derivative in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があります。特にメトキシフェニル基で、キノン誘導体の形成につながります。
還元: 還元反応はオキサゾール環で起こり、ジヒドロオキサゾール誘導体の形成につながる可能性があります。
置換: フルオロフェニル基とメトキシフェニル基は、求核置換と求電子置換を含むさまざまな置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 水素化ナトリウム(NaH)やtert-ブトキシドカリウム(KOtBu)などの試薬は、置換反応の求核試薬を生成するために使用できます。
主要な生成物
酸化: キノン誘導体。
還元: ジヒドロオキサゾール誘導体。
置換: 使用した求核試薬に応じて、さまざまな置換フェニル誘導体。
4. 科学研究での応用
化学
化学において、4-フルオロフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と新規合成方法の開発が可能になります。
生物学
生物学研究では、この化合物は、独自の官能基のために、酵素相互作用と受容体結合を研究するためのプローブとして使用できます。生物活性分子の合成のための前駆体としても役立つ可能性があります。
医学
医学では、この化合物の誘導体は、抗炎症作用、抗菌作用、抗がん作用など、潜在的な治療特性について検討されています。フルオロフェニル基とメトキシフェニル基の存在は、化合物のバイオアベイラビリティと代謝安定性を向上させる可能性があります。
工業
工業部門では、この化合物は、化学的安定性と機能的な汎用性のために、ポリマーやコーティングなどの新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, 4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the fluorophenyl and methoxyphenyl groups may enhance the compound’s bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
作用機序
4-フルオロフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルが効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、水素結合、疎水性相互作用、π-πスタッキングを通じて酵素や受容体と相互作用する可能性があります。オキサゾール環と芳香族基は、活性部位への結合を促進し、カルボン酸基はイオン相互作用に関与する可能性があります。
6. 類似の化合物との比較
類似の化合物
4-フルオロフェニル 5-(4-ヒドロキシフェニル)-1,2-オキサゾール-3-カルボン酸エステル: メトキシ基の代わりにヒドロキシ基を持つ類似の構造です。
4-フルオロフェニル 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸エステル: メトキシ基の代わりにメチル基を持つ類似の構造です。
4-フルオロフェニル 5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸エステル: メトキシ基の代わりにクロロ基を持つ類似の構造です。
独自性
4-フルオロフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルにメトキシ基が存在することは、その反応性と相互作用に影響を与える可能性のある独自の電子特性と立体特性を与えます。これは、他の類似の化合物とは異なり、研究や産業における特定の用途に適している可能性があります。
類似化合物との比較
Similar Compounds
4-Fluorophenyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate imparts unique electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
特性
分子式 |
C17H12FNO4 |
|---|---|
分子量 |
313.28 g/mol |
IUPAC名 |
(4-fluorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12FNO4/c1-21-13-6-2-11(3-7-13)16-10-15(19-23-16)17(20)22-14-8-4-12(18)5-9-14/h2-10H,1H3 |
InChIキー |
BLWUGINIUYQPGF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11339905.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)ethanone](/img/structure/B11339909.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B11339920.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11339924.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide](/img/structure/B11339928.png)

![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11339934.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11339936.png)



![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11339961.png)

![1-[(4-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11339971.png)
